molecular formula C11H12ClFO3 B13672471 Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13672471
M. Wt: 246.66 g/mol
InChI Key: UTBDJPRCOCEBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chloro-4-fluorophenyl)-2-cyano-2-propenoate: Contains a cyano group instead of a hydroxyl group, leading to different reactivity and applications.

    Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate: An oxidized form with a carbonyl group, used in different synthetic pathways.

    Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanol: A reduced form with an alcohol group, exhibiting different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3

InChI Key

UTBDJPRCOCEBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.